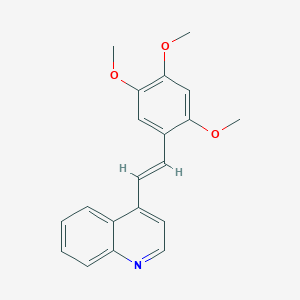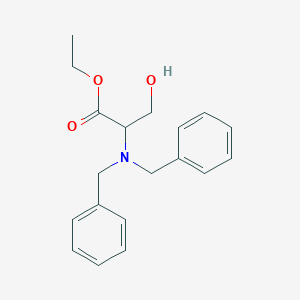
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
“4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazoles . These compounds are known for their excellent antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole and its substituted derivatives, including “this compound”, was achieved using a solid-state microwave irradiation technique . This non-classical heating method is known for decreasing reaction times and gaining publicity .
Chemical Reactions Analysis
The synthesis of “this compound” involves a reaction with substituted benzaldehyde under microwave irradiation . The reaction is performed in the presence of acetic acid and a solid support such as alumina, bentonite, or celite .
Applications De Recherche Scientifique
Applications antibactériennes et antifongiques
Ce composé a été synthétisé pour ses propriétés antibactériennes et antifongiques potentielles. Le cycle 1,2,4-triazole, une structure centrale de ce composé, est connu pour son efficacité contre diverses souches bactériennes et fongiques. La recherche suggère que des dérivés de ce composé pourraient être développés en de nouveaux agents antimicrobiens pour lutter contre les agents pathogènes résistants .
Activité antituberculeuse
La tuberculose reste un important défi de santé publique mondial, et les dérivés du triazole, y compris le 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, sont explorés pour leurs activités antituberculeuses. Ces composés pourraient fournir une base pour le développement de nouveaux traitements contre Mycobacterium tuberculosis .
Propriétés antioxydantes
Les dérivés du triazole sont également étudiés pour leurs propriétés antioxydantes. Les antioxydants sont essentiels pour protéger l'organisme du stress oxydatif, qui peut entraîner des maladies chroniques. La capacité de ce composé à piéger les radicaux libres pourrait être exploitée dans des applications thérapeutiques .
Recherche anticancéreuse
Des recherches sont en cours sur le potentiel anticancéreux des dérivés du triazole. Le motif structurel du triazole est considéré comme prometteur pour la conception de nouveaux médicaments anticancéreux. Des études sont menées pour comprendre comment ces composés peuvent être utilisés pour inhiber la croissance des cellules cancéreuses .
Effets anti-inflammatoires et analgésiques
Les dérivés du composé sont connus pour présenter des effets anti-inflammatoires et analgésiques. Cela les rend précieux dans le développement de nouveaux médicaments pour le traitement de la douleur et des affections liées à l'inflammation .
Effets anticonvulsivants et anxiolytiques
La recherche a montré que les dérivés du triazole peuvent avoir des effets sur le système nerveux central, y compris des activités anticonvulsivantes et anxiolytiques. Ces propriétés sont explorées pour créer de nouveaux traitements contre l'épilepsie et les troubles anxieux .
Agents neuroprotecteurs pour la maladie de Parkinson
Des dérivés du This compound ont été identifiés comme des agents neuroprotecteurs potentiels. Ils se sont avérés prometteurs pour prévenir la neurodégénérescence dans les modèles de la maladie de Parkinson, qui se caractérise par la mort des neurones dopaminergiques et la formation d'accumulations protéiques dans le cerveau .
Techniques de synthèse et de caractérisation
Le composé est également important dans le domaine de la chimie synthétique, où il est utilisé pour développer des techniques d'irradiation micro-ondes à l'état solide pour la synthèse de dérivés du triazole. Ces techniques sont importantes pour la production rapide et efficace de composés ayant des activités biologiques potentielles .
Mécanisme D'action
Target of Action
The primary target of the compound 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . This interaction prevents the formation of amyloid aggregates, which are a common histopathological hallmark in Parkinson’s disease patients .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In the misfolded state, the aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress . The compound inhibits this aggregation, thereby preventing these downstream effects .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in a living organism .
Result of Action
The compound’s action results in the prevention of alpha-synuclein aggregation, leading to a reduction in neurotoxicity and neurodegeneration . It has been shown to prevent bradykinesia induced by a neurotoxin, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound 4-Amino-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol has been shown to interact with alpha-synuclein (α-syn), an intrinsically disordered protein that in pathological conditions creates amyloid aggregates that lead to neurotoxicity and neurodegeneration . The compound has been shown to slightly reduce the α-syn aggregation .
Cellular Effects
In terms of cellular effects, 4-Amino-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves the prevention of the fibrillization process of α-syn, which is achieved through binding interactions that inhibit the aggregation of α-syn into amyloid fibrils .
Propriétés
IUPAC Name |
4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIJUVRXSETDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352135 | |
| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36209-51-5 | |
| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?
A1: this compound is characterized by the following:
Q2: How is this compound synthesized?
A2: This compound is typically synthesized from isoniazid through a multi-step reaction. The process generally involves:
Q3: What are the key biological activities of this compound and its derivatives?
A3: This compound and its derivatives have demonstrated promising biological activities, including:
Q4: How does the structure of this compound relate to its activity (SAR)?
A4: While the exact mechanism of action for these compounds is still under investigation, structural modifications significantly impact their biological activity:
Q5: Are there any environmental considerations regarding this compound?
A5: Although specific data on the environmental impact of this compound is limited within the provided research, responsible waste management and recycling strategies are essential during its synthesis and application. Further research on its ecotoxicological effects and potential for biodegradation is crucial to ensure environmental sustainability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)



![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)

